molecular formula C10H7Br2NO B1420239 5,8-Dibromo-6-methoxyquinoline CAS No. 1187386-37-3

5,8-Dibromo-6-methoxyquinoline

Cat. No.: B1420239
CAS No.: 1187386-37-3
M. Wt: 316.98 g/mol
InChI Key: WMNDQHFHVXYHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dibromo-6-methoxyquinoline (CAS 1187386-37-3) is a polysubstituted quinoline derivative of significant interest in advanced chemical and pharmaceutical research. With a molecular formula of C₁₀H₇Br₂NO and a molecular weight of 316.98 g/mol, this compound serves as a versatile synthetic intermediate . The strategic placement of bromine atoms on the quinoline scaffold provides reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex architectures . This compound is primarily valued as a key precursor in medicinal chemistry for developing novel therapeutic agents. Recent scientific studies highlight the potential of brominated methoxyquinoline derivatives as antiproliferative agents against various cancer cell lines, including glioma (C6), cervical cancer (HeLa), and colon adenocarcinoma (HT29) . Some derivatives have been shown to inhibit critical enzymes like human topoisomerase I, a recognized target for anticancer therapy, and to induce apoptosis in cancerous cells . The structural motif of a methoxy group on a brominated quinoline core is a privileged scaffold in drug discovery, frequently explored for its tunable electronic properties and ability to interact with biological targets . Researchers utilize this compound as a fundamental building block for creating donor-π-acceptor systems in materials science and for generating libraries of polysubstituted quinolines to investigate structure-activity relationships . Its well-defined structure, confirmed by techniques such as ¹H NMR, makes it a reliable starting material for complex synthetic routes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dibromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNDQHFHVXYHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1Br)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675372
Record name 5,8-Dibromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-37-3
Record name 5,8-Dibromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 5,8-Dibromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of 5,8-Dibromo-6-methoxyquinoline . This guide is designed for researchers and medicinal chemists, prioritizing regiochemical control and process scalability.

Executive Summary

Target Molecule: this compound CAS Registry Number: 1187386-37-3 Molecular Formula: C₁₀H₇Br₂NO Key Applications: Intermediate for functionalized 8-aminoquinolines (antimalarial pharmacophores), precursors for Suzuki-Miyaura coupling, and ligands for organometallic catalysis.[1]

Synthesis Strategy: Direct bromination of 6-methoxyquinoline typically yields the 5-bromo derivative but fails to selectively install the second bromine at the 8-position due to electronic directing effects (the 8-position is meta to the activating methoxy group) and deactivation of the ring after mono-bromination.[1]

Therefore, this guide details a regioselective multi-step pathway utilizing the Sandmeyer reaction to install the C8 bromine. The core quinoline scaffold is constructed via a modified Skraup synthesis, followed by functional group interconversion to achieve the precise 5,8-dibromo substitution pattern.

Retrosynthetic Analysis

The synthesis is deconstructed into three critical phases to ensure isomeric purity:

  • C8 Functionalization: The C8 bromine is installed last via a Sandmeyer reaction from an amine, as direct electrophilic substitution at C8 is unfavorable in the presence of a C6-methoxy group.

  • C5 Bromination: The C5 bromine is introduced via electrophilic aromatic substitution (EAS) on an activated 8-amino derivative. Protection of the amine is required to prevent over-bromination at C7.

  • Core Construction: The 6-methoxy-8-nitroquinoline scaffold is assembled via Skraup cyclization.[1][2]

Retrosynthesis Target This compound Inter1 5-Bromo-8-amino- 6-methoxyquinoline Target->Inter1 Sandmeyer (C8-Br Installation) Inter2 N-(5-Bromo-6-methoxy- quinolin-8-yl)acetamide Inter1->Inter2 Hydrolysis Inter3 8-Amino-6-methoxyquinoline Inter2->Inter3 Regioselective Bromination (C5) Start 4-Methoxy-2-nitroaniline (Skraup Precursor) Inter3->Start Reduction & Cyclization

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol at C5 and C8.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Modified Skraup Synthesis)

Objective: Synthesize 6-Methoxy-8-nitroquinoline . Rationale: Starting with 4-methoxy-2-nitroaniline ensures the nitro group is already at the C8 position (relative to the quinoline nitrogen), avoiding difficult nitration of the quinoline ring later.[1]

Reagents:

  • 4-Methoxy-2-nitroaniline (1.0 eq)[1]

  • Glycerol (3.5 eq)

  • Sulfuric Acid (conc., 2.5 eq)

  • Sodium m-nitrobenzenesulfonate (0.6 eq) or Arsenic Pentoxide (Catalyst/Oxidant)[1]

Protocol:

  • Mixing: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 4-methoxy-2-nitroaniline, glycerol, and the oxidant.

  • Acid Addition: Add concentrated sulfuric acid dropwise. Caution: Exothermic.

  • Cyclization: Heat the mixture to 135–140°C. Maintain for 4 hours. The reaction proceeds via acrolein formation (in situ from glycerol) followed by Michael addition and cyclization.

  • Workup: Cool to room temperature. Pour onto crushed ice. Basify to pH 9 with 50% NaOH solution.

  • Isolation: Extract with dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol to yield yellow needles.

Phase 2: Reduction and Protection

Objective: Synthesize N-(6-Methoxyquinolin-8-yl)acetamide . Rationale: The free amine at C8 is too activating, leading to 5,7-dibromination. Acetylation moderates the activating power and sterically hinders the C7 position, directing bromine exclusively to C5.

Step 2.1: Reduction

  • Dissolve 6-methoxy-8-nitroquinoline in ethanol.

  • Add 10% Pd/C (5 wt%) and hydrazine hydrate (5 eq) or use Fe/AcOH conditions. Reflux for 2 hours.

  • Filter through Celite and concentrate to obtain 8-amino-6-methoxyquinoline .[1]

Step 2.2: Acetylation

  • Dissolve the crude amine in acetic anhydride (5 eq).

  • Stir at room temperature for 1 hour.

  • Pour into ice water. The product, N-(6-methoxyquinolin-8-yl)acetamide , precipitates as a solid.[1] Filter and dry.

Phase 3: Regioselective Bromination

Objective: Synthesize 5-Bromo-8-amino-6-methoxyquinoline .

Step 3.1: Bromination

  • Dissolve N-(6-methoxyquinolin-8-yl)acetamide in glacial acetic acid.

  • Add Bromine (Br₂, 1.05 eq) in acetic acid dropwise at 0-5°C.

    • Mechanism:[3][4][5] The methoxy group (C6) directs ortho/para. The acetamide (C8) directs ortho/para. C5 is ortho to OMe and para to NHAc. C7 is ortho to both but sterically crowded. C5 is the favored kinetic product.

  • Stir at room temperature for 2 hours.

  • Quench with aqueous sodium thiosulfate. Extract and recrystallize to yield N-(5-bromo-6-methoxyquinolin-8-yl)acetamide .[1]

Step 3.2: Hydrolysis

  • Reflux the brominated amide in 15% HCl/EtOH for 1 hour.

  • Neutralize with NaHCO₃.

  • Extract with DCM to isolate 5-bromo-8-amino-6-methoxyquinoline .[1]

Phase 4: Sandmeyer Reaction (C8 Substitution)

Objective: Synthesize This compound . Rationale: This step converts the C8 amino group into the second bromine atom.

Protocol:

  • Diazotization: Dissolve 5-bromo-8-amino-6-methoxyquinoline in 48% HBr (aq). Cool to -5°C. Add NaNO₂ (1.2 eq) solution dropwise, maintaining temperature below 0°C. Stir for 20 min to form the diazonium salt.

  • Substitution: Prepare a solution of CuBr (1.5 eq) in 48% HBr. Add the cold diazonium solution to the CuBr solution slowly.

  • Decomposition: Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure complete nitrogen evolution.

  • Workup: Cool, basify with NH₄OH (to solubilize copper salts), and extract with ethyl acetate.

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Data Summary & Process Parameters

StepTransformationReagentsKey ConditionExp. Yield
1 Skraup CyclizationGlycerol, H₂SO₄, Oxidant140°C, Exothermic control60-70%
2 Nitro ReductionPd/C, N₂H₄ or Fe/AcOHInert atmosphere>90%
3 Amine ProtectionAc₂ORoom Temp>95%
4 C5 BrominationBr₂, AcOH0°C -> RT (Regiocontrol)85%
5 DeprotectionHCl, EtOHReflux90%
6 Sandmeyer (C8-Br)NaNO₂, HBr, CuBr<0°C Diazotization65-75%

Pathway Visualization

SynthesisPath Start 4-Methoxy-2-nitroaniline Step1 6-Methoxy-8-nitroquinoline Start->Step1 1. Skraup Cyclization (Glycerol, H2SO4, 140°C) Step2 8-Amino-6-methoxyquinoline Step1->Step2 2. Reduction (Fe/AcOH or Pd/C) Step3 N-(6-Methoxyquinolin-8-yl)acetamide Step2->Step3 3. Protection (Ac2O) Step4 N-(5-Bromo-6-methoxyquinolin-8-yl)acetamide Step3->Step4 4. C5-Bromination (Br2, AcOH, 0°C) Step5 5-Bromo-8-amino-6-methoxyquinoline Step4->Step5 5. Hydrolysis (HCl, EtOH) Final This compound Step5->Final 6. Sandmeyer Reaction (NaNO2, HBr, CuBr)

Figure 2: Step-by-step reaction workflow for the synthesis of this compound.

References

  • Skraup Synthesis of 6-Methoxy-8-nitroquinoline

    • Elderfield, R. C., et al. "Synthesis of Primaquine and Certain of Its Analogs." Journal of the American Chemical Society, vol. 77, no. 18, 1955, pp. 4816–4819.

  • Regioselective Bromination of 8-Aminoquinolines

    • Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."[6][7] Organic Communications, vol. 9, no. 4, 2016, pp. 82-93.[7]

  • Sandmeyer Reaction on Quinolines

    • Manske, R. H. F., and Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953.

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich / MilliporeSigma Entry for this compound.[1]

Sources

Regioselective Bromination of 6-Methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of 6-methoxyquinoline is a pivotal transformation in medicinal chemistry, serving as a gateway to complex pharmacophores including antimalarials and kinase inhibitors. The core challenge lies in the electronic dichotomy of the substrate: the electron-deficient pyridine ring versus the electron-rich, methoxy-activated benzene ring.

This guide delineates the mechanistic principles governing regioselectivity, specifically the kinetic preference for the C5-position under electrophilic aromatic substitution (EAS) conditions. It provides validated protocols for C5-bromination and discusses synthetic strategies to access alternative regioisomers (C3), offering a comprehensive roadmap for process optimization.

Part 1: Mechanistic Drivers of Regioselectivity

Electronic Landscape

The regiochemical outcome is dictated by the interplay between the nitrogen atom's inductive withdrawal and the methoxy group's resonance donation.

  • Pyridine Ring (Deactivated): The nitrogen atom withdraws electron density via induction (-I) and resonance (-M), rendering the heterocyclic ring (positions 2, 3, 4) inert to standard electrophilic attack.

  • Benzene Ring (Activated): The methoxy group at C6 is a strong activator (+M effect).[1] It directs incoming electrophiles to the ortho and para positions relative to itself.

    • Ortho positions: C5 and C7.

    • Para position: C9 (Bridgehead carbon, inaccessible for substitution).

The C5 vs. C7 Competition

While both C5 and C7 are ortho to the methoxy group, C5 is the kinetically favored site for bromination using molecular bromine (


) or N-bromosuccinimide (NBS) in polar solvents.
  • Resonance Stabilization: The arenium ion (sigma complex) formed by attack at C5 is effectively stabilized by the methoxy oxygen's lone pair without disrupting the aromaticity of the adjacent pyridine ring as significantly as attack at other positions.

  • Steric Factors: While C5 is peri-positioned relative to C4-H, the electronic activation by the C6-OMe group overcomes this slight steric penalty compared to C7.

  • Experimental Evidence: Literature consistently demonstrates that direct bromination of 6-methoxyquinoline yields 5-bromo-6-methoxyquinoline as the sole or major product (>85% regioselectivity) [1, 2].

Pathway Visualization

The following diagram illustrates the competing pathways and the energetic preference for C5 substitution.

BrominationRegioselectivity Substrate 6-Methoxyquinoline Reagent Br2 / AcOH (Electrophilic Attack) Substrate->Reagent SigmaC5 C5-Sigma Complex (Resonance Stabilized by 6-OMe) Reagent->SigmaC5 Kinetic Control SigmaC7 C7-Sigma Complex (Less Stabilized) Reagent->SigmaC7 High Energy Barrier SigmaC8 C8-Sigma Complex (Disfavored) Reagent->SigmaC8 High Energy Barrier ProductC5 5-Bromo-6-methoxyquinoline (Major Product) SigmaC5->ProductC5 -H+ ProductC7 7-Bromo isomer (Trace/Minor) SigmaC7->ProductC7

Figure 1: Mechanistic pathway showing the kinetic dominance of C5-bromination driven by the 6-methoxy directing group.

Part 2: Experimental Protocols

Protocol A: Standard Synthesis of 5-Bromo-6-methoxyquinoline

This is the industry-standard method utilizing elemental bromine in acetic acid. It is robust, scalable, and requires no metal catalysts.

Reagents:

  • 6-Methoxyquinoline (1.0 equiv)

  • Bromine (

    
    ) (1.05 – 1.1 equiv)
    
  • Glacial Acetic Acid (AcOH) (Solvent, 10-15 volumes)

  • Sodium Acetate (NaOAc) (1.1 equiv, optional buffer to prevent hydrobromide salt precipitation)

Workflow:

  • Dissolution: Dissolve 6-methoxyquinoline in glacial acetic acid in a round-bottom flask equipped with a drying tube (CaCl2).

  • Addition: Cool the solution to 0–5 °C. Add

    
     dropwise over 30 minutes. Note: The reaction is exothermic; temperature control is critical to prevent over-bromination.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[2]

  • Quenching: Pour the reaction mixture into ice water. If solid precipitates, filter it.[2] If not, neutralize with saturated

    
     or 
    
    
    
    (aq) to pH 8.
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash organic layer with 10%

    
     (to remove excess 
    
    
    
    ), then brine. Dry over
    
    
    .[3][4][5] Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography.[6]

Expected Yield: 85–92% Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the C5 proton signal and a downfield shift of the C4 proton due to the peri-effect of the bromine.

Protocol B: Milder NBS Bromination (High Selectivity)

For substrates sensitive to strong acids, N-Bromosuccinimide (NBS) offers a milder alternative, often yielding cleaner reaction profiles [3].

Reagents:

  • 6-Methoxyquinoline (1.0 equiv)

  • NBS (1.05 equiv)

  • Acetonitrile (

    
    ) or DMF
    
  • Catalyst: Mandelic acid (10 mol%) or

    
     (10 mol%)
    

Workflow:

  • Dissolve substrate in Acetonitrile at RT.

  • Add NBS portion-wise to avoid localized high concentrations.

  • Stir at RT for 6–12 hours.

  • Remove solvent, re-dissolve in EtOAc, wash with water/brine, and concentrate.

Part 3: Advanced Regiocontrol Strategies

While C5 is the natural electrophilic site, drug development often requires substitution at C3 or C8. These cannot be accessed via direct EAS of the aromatic quinoline.

Strategy: The Tetrahydroquinoline (THQ) Route for C3/C6 Functionalization

To access the C3 position or alter the bromination pattern, the quinoline must first be reduced to 1,2,3,4-tetrahydroquinoline (THQ). The nitrogen in THQ is an amine (activator), completely changing the directing effects.

Workflow Logic:

  • Reduction: 6-MeO-Quinoline

    
     6-MeO-THQ.
    
  • Bromination: Reaction with NBS often targets C6 (if empty) or C8. However, specific conditions can lead to 3,6-dibromo species via enamine-like reactivity [4].

  • Oxidation: Re-aromatization (e.g., using DDQ) restores the quinoline core, locking in the bromine at positions inaccessible by direct EAS.

THQRoute Start 6-Methoxyquinoline Step1 Reduction (H2, Pd/C or NaBH3CN) Start->Step1 Intermediate 6-Methoxy-1,2,3,4-THQ (Amine Directed) Step1->Intermediate Step2 Bromination (NBS) Targets C6/C8 or C3 Intermediate->Step2 Step3 Oxidation (DDQ) Re-aromatization Step2->Step3 End Functionalized Bromo-Quinoline (Non-standard Regioisomers) Step3->End

Figure 2: Indirect route via Tetrahydroquinoline (THQ) to access alternative bromination patterns.

Part 4: Data Summary & Optimization

Comparative Efficiency of Bromination Agents
MethodReagentSolventMajor ProductYieldKey Advantage
Classical EAS

(1.1 eq)
AcOH5-Bromo 85-92%Scalable, low cost, high atom economy.
Mild Oxidative NBSMeCN5-Bromo 80-88%Milder conditions, easier handling than liquid

.
Lewis Acid Cat.

/

DCM5,8-Dibromo VariableAggressive conditions can force di-bromination.
THQ Route NBS / DDQTHF/DCM3-Bromo / 6-Bromo 60-75%Access to "impossible" regioisomers (C3).
Troubleshooting Guide
  • Issue: Formation of 5,8-Dibromo-6-methoxyquinoline.

    • Cause: Excess bromine or high temperatures.

    • Solution: Strictly control stoichiometry (1.05 eq). Perform addition at 0°C.

  • Issue: Low Conversion.

    • Cause: Protonation of the quinoline nitrogen in highly acidic media (e.g.,

      
      ) can deactivate the ring too strongly, even the benzene portion.
      
    • Solution: Use Acetic Acid with Sodium Acetate (buffer) to maintain a free base equilibrium, or switch to NBS in a neutral solvent.

  • Issue: Regioselectivity drift.

    • Insight: If the 6-methoxy group is hydrolyzed to a phenol (6-OH) during the reaction (possible in strong mineral acids), the directing effects change (OH is a stronger activator). Ensure anhydrous conditions if using Lewis acids.

References

  • BenchChem. (2025).[1][7] Application Note and Protocol: Scaled-Up Synthesis of 5-Bromo-6-methoxy-8-nitroquinoline. Retrieved from

  • Çakmak, O., & Ökten, S. (2017).[5] Regioselective bromination: Simple synthetic methods for the synthesis of valuable polyfunctional brominated methoxyquinolines. Tetrahedron , 73(36), 5389-5396.[8] Retrieved from

  • Burke, S. D., & Danheiser, R. L. (Eds.).[9] Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. Wiley. (Cited via Common Organic Chemistry). Retrieved from

  • Li, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances . Retrieved from

Sources

An In-depth Technical Guide to 5,8-Dibromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5,8-Dibromo-6-methoxyquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. While this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs to postulate its chemical properties, a viable synthetic route, and potential applications. The content herein is intended for researchers, chemists, and professionals in drug development, offering a scientifically grounded starting point for further investigation into this compound. We will delve into its nomenclature, predicted physicochemical properties, a detailed hypothetical synthesis protocol, and its potential biological significance, all supported by authoritative citations from the scientific literature.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound of interest is This compound . This name is derived from the core quinoline bicyclic heteroaromatic system, with bromine atoms substituted at the 5 and 8 positions and a methoxy group at the 6 position.

Synonyms: At present, there are no widely recognized synonyms for this compound due to its limited presence in chemical databases and literature.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyPredicted ValueRationale/Source Analogy
Molecular Formula C10H7Br2NOBased on the chemical structure.
Molecular Weight 316.98 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature (e.g., colorless needles)Based on the description of 5,7-Dibromo-8-methoxyquinoline[1].
Melting Point Expected to be in the range of 100-200 °CThe melting point of 5,7-dibromo-8-methoxyquinoline is 372–375 K (99-102 °C)[1]. The different substitution pattern will influence this.
Solubility Expected to be soluble in common organic solvents like CHCl3, CH2Cl2, and EtOAc.Based on solvents used in the synthesis and purification of related bromo-methoxyquinolines[1][2].
LogP HighThe presence of two bromine atoms and the aromatic system suggests significant lipophilicity.

Postulated Synthesis Protocol

The synthesis of this compound can be logically designed based on established methodologies for similar quinoline derivatives. A plausible synthetic route would involve the methylation of a corresponding hydroxylated precursor, 5,8-dibromoquinolin-6-ol. The synthesis of 5,7-Dibromo-8-methoxyquinoline from 5,7-dibromoquinolin-8-ol serves as a strong procedural precedent[1].

Step-by-Step Methodology

Step 1: Synthesis of 5,8-dibromoquinolin-6-ol (Precursor)

The synthesis of the precursor, 5,8-dibromoquinolin-6-ol, would likely start from 6-hydroxyquinoline. Direct bromination of 6-hydroxyquinoline would need to be carefully controlled to achieve the desired 5,8-disubstitution pattern.

Step 2: Methylation of 5,8-dibromoquinolin-6-ol

  • Reaction Setup: To a solution of 5,8-dibromoquinolin-6-ol in a suitable solvent (e.g., distilled water or an organic solvent like DMF), add an equimolar amount of a base such as sodium hydroxide (NaOH) to deprotonate the hydroxyl group.

  • Addition of Methylating Agent: While stirring the mixture, add a methylating agent such as dimethyl sulfate (Me2SO4) or methyl iodide (CH3I) dropwise. The reaction should be maintained at a controlled temperature, potentially starting at a low temperature (e.g., -10°C) and gradually warming to room temperature or slightly above[1].

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture would be worked up by extraction with an organic solvent like chloroform (CHCl3). The organic layer would then be washed with aqueous solutions of Na2CO3 and NaOH to remove any unreacted starting material and byproducts[1].

  • Purification: The crude product obtained after removal of the solvent would be purified by column chromatography on alumina or silica gel, eluting with a solvent system such as ethyl acetate/hexane to yield the pure this compound[2].

Experimental Workflow Diagram

G cluster_0 Synthesis of this compound start Start: 5,8-dibromoquinolin-6-ol dissolve Dissolve in solvent with NaOH start->dissolve add_methylating_agent Add Dimethyl Sulfate (Me2SO4) (Controlled Temperature) dissolve->add_methylating_agent reaction Stir and Monitor by TLC add_methylating_agent->reaction workup Extraction with CHCl3 Wash with Na2CO3 and NaOH reaction->workup purification Column Chromatography (Alumina, EtOAc/Hexane) workup->purification end Product: this compound purification->end

Caption: Postulated workflow for the synthesis of this compound.

Potential Biological Activities and Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3] While this compound itself has not been extensively studied, its structural motifs suggest several potential avenues for investigation in drug development.

Anticancer Activity

Many substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[3] For instance, certain bromo- and nitro-substituted quinolines have shown potent effects against glioblastoma, cervical cancer, and adenocarcinoma cells.[3] The combination of lipophilic bromine atoms and an electron-donating methoxy group in this compound could lead to favorable interactions with biological targets implicated in cancer, such as kinases or DNA. Furthermore, 5,8-quinolinedione derivatives, which share a related core structure, have been investigated for their anticancer properties.[4]

Antimalarial and Antiparasitic Potential

The 6-methoxyquinoline moiety is a key pharmacophore in several antimalarial drugs, including quinine and its synthetic analogs.[5] The 8-amino-6-methoxyquinoline pharmacophore is a central component of antimalarials like primaquine and tafenoquine.[6] The presence of the 6-methoxy group in this compound suggests that it could be a valuable scaffold for the development of new antimalarial agents. The bromine substituents could enhance the compound's activity or alter its pharmacokinetic profile.

Other Potential Biological Activities

Quinoline derivatives have also been explored for their anti-inflammatory, antioxidant, antibacterial, and antifungal properties.[5][7][8] The specific substitution pattern of this compound may confer unique biological activities that warrant further investigation.

Signaling Pathway Diagram (Hypothetical)

Given the potential anticancer activity, a hypothetical mechanism could involve the inhibition of a key signaling pathway in cancer cells, such as the PI3K/Akt pathway.

G cluster_0 Hypothetical Inhibition of PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to compound This compound compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates proliferation Cell Proliferation, Survival mTOR->proliferation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound represents an intriguing yet underexplored member of the vast quinoline family. Based on the established chemistry and biological activity of its analogs, this compound holds promise as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic protocol and potential applications outlined in this guide provide a solid foundation for researchers to initiate further studies into the properties and utility of this molecule. Experimental validation of the proposed synthesis and a thorough biological evaluation are crucial next steps to unlock the full potential of this compound.

References

  • Çelik, İ., Ökten, S., Akkurt, M., Ersanlı, C. C., Çakmak, O., & Özbakır, R. (2017). 5,7-Dibromo-8-methoxyquinoline. IUCrData, 2(6), x170643. [Link]

  • Kocsis, B., et al. (2022). Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim. Molecules, 27(15), 4935. [Link]

  • PubChem. 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

  • JKN Chemical. 5,8-Dibromo-6,7-difluoro-2-((2-hexyldecyl)oxy)-3-methylquinoxaline. JKN Chemical. Accessed January 31, 2026. [Link]

  • ChemBK. 5,8-dibromo-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline. ChemBK. Accessed January 31, 2026. [Link]

  • Wroblewska-Jakubowska, K., et al. (2021). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 26(20), 6246. [Link]

  • Lead Sciences. 5,8-Dibromo-6-methylisoquinoline. Lead Sciences. Accessed January 31, 2026. [Link]

  • Schröder, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • PubChem. 5-Bromo-6-methoxyquinoline. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

  • Isah, Y., et al. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 6(1), 45-50. [Link]

  • Ökten, S., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-630. [Link]

  • Reddy, G. O., et al. (2022). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. The Journal of Organic Chemistry, 87(23), 15585-15596. [Link]

  • Ashton, M. J., et al. (1995). 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 5(21), 2531-2536. [Link]

Sources

Technical Guide: Sourcing and Validating 5,8-Dibromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and chemical context of 5,8-Dibromo-6-methoxyquinoline .

Executive Summary

This compound (CAS: 1187386-37-3 ) is a highly specialized halogenated quinoline intermediate used primarily in the development of complex pharmacophores, including kinase inhibitors and antimalarial 8-aminoquinoline derivatives.[1][2][3][4] Its structural uniqueness lies in the specific bromination pattern at the C5 and C8 positions, flanking the electron-donating methoxy group at C6.

This compound is not a commodity chemical. While listed by several catalog aggregators, it is frequently a "made-to-order" item.[3] Sourcing requires a rigorous distinction between the target 5,8-isomer and the thermodynamically favored 5,7-isomer , which is a common byproduct of direct bromination. This guide provides the technical roadmap for procuring, validating, and ensuring the structural integrity of this critical intermediate.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the regiochemistry is vital for validating supplier claims. The methoxy group at C6 strongly activates the quinoline ring, directing electrophilic substitution to the ortho positions (C5 and C7). Consequently, low-quality batches often contain significant levels of the 5,7-dibromo impurity.

Chemical Identity
PropertyDetail
Chemical Name This compound
CAS Number 1187386-37-3
Molecular Formula C₁₀H₇Br₂NO
Molecular Weight 316.98 g/mol
Key Impurity 5,7-Dibromo-6-methoxyquinoline (Regioisomer)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Chloroform; Low solubility in water
Structural Visualization

The following diagram illustrates the numbering and steric environment of the molecule.[3]

G cluster_legend Structural Key N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C4a->N1 C5 C5-Br C4a->C5 C6 C6-OMe C5->C6 C7 C7-H C6->C7 C8 C8-Br C7->C8 C8a C8a C8->C8a C8a->N1 C8a->C4a key1 Red Nodes: Bromine Sites (5, 8) key2 Green Node: Methoxy Anchor (6)

Caption: Graphviz representation of this compound showing the critical C5 and C8 bromination sites relative to the C6-Methoxy group.

Part 2: Commercial Supplier Landscape[3]

Due to the synthetic complexity (see Part 3), this compound is typically stocked by specialized building-block vendors rather than general bulk chemical suppliers.

Validated Commercial Sources

The following suppliers list specific catalog numbers for CAS 1187386-37-3. Note: Availability fluctuates; "In Stock" often means "Available for rapid synthesis."[3]

Supplier CategoryVendor NameCatalog #Reliability TierNotes
Primary Stockist Combi-Blocks QA-8912HighFrequently holds mg to gram scale stock in San Diego.[3]
Primary Stockist BLD Pharm BD231300HighStrong inventory in Shanghai/Hyderabad; reliable COAs.[3]
Aggregator Alfa Chemistry ACMC-2099zsMediumSourcing agent; verify lead time before ordering.[3]
Aggregator Amadis Chemical A892946MediumGood for bulk inquiries; check batch-specific H-NMR.[3]
Custom Synthesis Enamine / WuXi CustomHighRecommended for >10g requirements or GMP needs.[3]
Procurement Strategy: The "Make vs. Buy" Matrix

Before ordering, evaluate the project phase to determine the sourcing route.

Procurement Start Requirement: this compound Qty Quantity Needed? Start->Qty Small < 5 Grams Qty->Small Large > 10 Grams Qty->Large VendorCheck Check Combi-Blocks / BLD Small->VendorCheck Custom Contract Custom Synthesis Large->Custom Stock In Stock? VendorCheck->Stock Order Order Sample (100mg) Stock->Order Yes Stock->Custom No QC Mandatory QC: 1H-NMR Order->QC Route Specify Route: Skraup via 2-Br-Aniline Custom->Route

Caption: Decision matrix for sourcing this compound, highlighting the critical QC step for stock orders.

Part 3: Synthesis & Impurity Logic (The "Expertise" Pillar)

Understanding the synthesis is the only way to validate a supplier's quality claims. If a supplier cannot disclose their route, you risk receiving the 5,7-isomer .

The Regioselectivity Challenge

Direct bromination of 6-methoxyquinoline using elemental bromine (


) is problematic.[3]
  • Activation: The methoxy group at C6 activates C5 and C7 (ortho) and C8 (meta).

  • Kinetic Product: C5 is the most reactive position.[3]

  • Secondary Bromination: Once C5 is brominated, the second bromine prefers C7 (ortho to OMe) over C8, leading to 5,7-dibromo-6-methoxyquinoline .

The Correct Synthetic Route (for Custom Orders)

To guarantee the 5,8-isomer , reputable CROs utilize a Skraup synthesis starting from a pre-functionalized aniline, followed by a controlled bromination.

  • Step 1: Start with 2-bromo-4-methoxyaniline .

  • Step 2: Skraup Reaction (Glycerol,

    
    , oxidant). Cyclization occurs at the open ortho position (C6 of aniline), forming the quinoline ring.
    
    • Result:8-Bromo-6-methoxyquinoline .[1][3]

  • Step 3: Bromination (

    
    , acetic acid).[5]
    
    • The C6-OMe group activates C5 (ortho) and C7 (ortho).

    • C7 is sterically hindered by the existing Bromine at C8.

    • Result: Selective bromination at C5 yields This compound .[3]

Synthesis cluster_bad Avoid This Route SM 2-Bromo-4-methoxyaniline Inter Intermediate: 8-Bromo-6-methoxyquinoline SM->Inter Skraup Cyclization (Glycerol/H2SO4) Product Target: this compound Inter->Product Bromination (Br2/AcOH) Steric control blocks C7 Impurity Impurity Risk: 5,7-Dibromo isomer (From direct bromination of Quinoline) BadSM 6-Methoxyquinoline BadSM->Impurity Direct Bromination

Caption: Synthetic pathway comparison. The Skraup route (top) ensures 5,8-regioselectivity, whereas direct bromination (bottom) risks 5,7-impurity.

Part 4: Quality Control Protocol

Upon receipt of the material, do not rely solely on the vendor's Certificate of Analysis (CoA). Perform the following verification immediately.

1H-NMR Validation

The proton signals on the benzene ring are the diagnostic key.[3]

  • This compound:

    • You will see one singlet for the proton at C7 .[3]

    • Why? C5 and C8 are substituted with Br.[5][6][7][8] C6 has OMe.[2][4][5][6][9][10][11] Only C7 has a proton. Being between OMe and Br, it appears as a singlet (no ortho neighbors).

  • 5,7-Dibromo-6-methoxyquinoline (Impurity):

    • You will see one singlet for the proton at C8 .[3][8]

    • Differentiation: The chemical shift of H-C7 (shielded by OMe and Br) differs from H-C8.

    • NOESY Experiment: Irradiate the OMe signal.

      • If 5,8-isomer : NOE observed at H-C7 and H-C5 (if H-C5 existed, but it's Br).[3] So, strong NOE at the single aromatic proton (H-C7).

      • If 5,7-isomer : The proton is at C8 (meta to OMe). No strong NOE between OMe and the aromatic proton.[3]

LC-MS Purity
  • Method: Reverse Phase C18.

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Target Mass: [M+H]+ = 317.9 (approx). Look for the characteristic dibromo isotope pattern (1:2:1 ratio at masses M, M+2, M+4).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18414128, 5-bromo-6-methoxyquinoline. (Used for structural analog comparison and property baselines). Link

  • Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[8] (Defines the regioselectivity of brominating 8-substituted quinolines). Link

  • Çelik, İ., et al. (2017). 5,7-Dibromo-8-methoxyquinoline.[1] IUCrData. (Establishes the crystal structure of the competing 5,7-isomer, aiding in NMR differentiation). Link

  • Combi-Blocks Inc. Product Catalog: this compound (Part QA-8912). Link

  • BLD Pharm. Product Catalog: this compound (Cat BD231300).[3] Link

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of the Quinoline Ring at Positions 5 and 8

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties.[1][2][3] The strategic functionalization of the quinoline ring is paramount for modulating these properties. This guide provides an in-depth exploration of synthetic methodologies for the selective functionalization of the quinoline core at the C5 and C8 positions. These positions on the benzo portion of the heterocycle are often pivotal for tailoring the steric and electronic characteristics of the molecule, thereby influencing its interaction with biological targets or its performance in advanced materials.[1] We will delve into the foundational principles of quinoline reactivity and present detailed, field-proven protocols for key transformations, including electrophilic aromatic substitution, chelation-assisted C-H functionalization, and transition-metal-catalyzed cross-coupling reactions.

The Unique Reactivity of the Quinoline Ring: A Focus on C5 and C8

The quinoline ring system is a fusion of a benzene ring and a pyridine ring.[4] This fusion results in a complex electronic landscape that dictates its reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack.[5] Consequently, electrophilic aromatic substitution (EAS) preferentially occurs on the more electron-rich benzene ring.[4][5][6]

Within the benzene ring, positions C5 and C8 are the most favored sites for electrophilic attack.[5][6] This regioselectivity can be attributed to the superior resonance stabilization of the cationic intermediates (Wheland intermediates) formed during the reaction. Attack at C5 or C8 allows for the positive charge to be delocalized over a greater number of resonance structures, including structures where the aromaticity of the pyridine ring is preserved, which is energetically favorable.[6] In contrast, nucleophilic substitution reactions on the quinoline ring typically occur at the C2 and C4 positions of the electron-deficient pyridine ring.[7][8][9]

Figure 1: A diagram illustrating the primary sites for electrophilic and nucleophilic attack on the quinoline ring.

Classical Approaches: Electrophilic Aromatic Substitution

EAS remains a fundamental strategy for introducing functional groups at the C5 and C8 positions, although it often requires harsh reaction conditions.[8]

Nitration of Quinoline

The introduction of a nitro group is a crucial first step for further transformations, such as reduction to an amine or nucleophilic aromatic substitution.

Protocol: Synthesis of 5-Nitroquinoline and 8-Nitroquinoline [8][10]

  • Reagent Preparation: In a fume hood, carefully add 15 mL of fuming nitric acid to 15 mL of fuming sulfuric acid in a flask equipped with a magnetic stirrer and a thermometer, while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Reaction Setup: To the cooled nitrating mixture, slowly add 10 g of quinoline dropwise, ensuring the temperature does not exceed 15 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper. The product will precipitate.

  • Purification: Filter the precipitate, wash it with cold water, and dry it. The mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by fractional crystallization or column chromatography.

ProductTypical Yield
5-Nitroquinoline~45-55%
8-Nitroquinoline~40-50%
Sulfonation of Quinoline

Sulfonation introduces the sulfonic acid group, which can be a directing group for further substitutions or a precursor for other functionalities.

Protocol: Synthesis of Quinoline-8-sulfonic Acid [8][11]

  • Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, add 20 g of quinoline to 100 mL of fuming sulfuric acid (20% SO₃).

  • Reaction Execution: Heat the mixture to 220 °C for 4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice.

  • Isolation: The quinoline-8-sulfonic acid will precipitate. Filter the solid, wash it with a small amount of cold water, and dry it. At higher temperatures (around 300°C), the thermodynamically favored quinoline-6-sulfonic acid is the main product.[11]

Modern Strategies: Directed and Catalyzed Reactions

Modern synthetic chemistry has ushered in more sophisticated and selective methods for functionalizing the C5 and C8 positions, often under milder conditions.

Chelation-Assisted C-H Functionalization at C5

The use of a directing group at the C8 position, most notably an 8-aminoquinoline amide, has revolutionized the selective functionalization of the C5 position.[12][13][14] The directing group coordinates to a metal catalyst, bringing it into close proximity to the C5-H bond and enabling its activation.

Chelation_Assisted_C5_Functionalization cluster_workflow Workflow Start 8-Aminoquinoline Derivative Reaction Metal Catalyst (e.g., Cu, Pd) + Reagent (e.g., Halogen Source) Start->Reaction Intermediate Chelated Intermediate Reaction->Intermediate Coordination Product C5-Functionalized Product Intermediate->Product C-H Activation & Functionalization

Figure 2: Workflow for chelation-assisted C5-H functionalization.

Protocol: Metal-Free C5-Halogenation of 8-Substituted Quinolines [14][15]

This protocol provides a highly efficient and environmentally friendly method for the selective halogenation of the C5 position.

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve the 8-substituted quinoline (0.4 mmol) in acetonitrile (3 mL).

  • Reagent Addition: Add trihaloisocyanuric acid (trichloroisocyanuric acid - TCCA or tribromoisocyanuric acid - TBCA) (0.145 mmol) to the solution.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under an air atmosphere for 15 minutes to 6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Halogen SourceProductTypical Yield
TCCAC5-ChloroquinolineGood to Excellent
TBCAC5-BromoquinolineGood to Excellent
Transition-Metal-Catalyzed Cross-Coupling at C5 and C8

For the introduction of carbon-carbon and carbon-heteroatom bonds, transition-metal-catalyzed cross-coupling reactions are indispensable. These reactions typically require a pre-functionalized quinoline, such as a 5,8-dihaloquinoline, which can be prepared via electrophilic halogenation.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation at C5/C8

This protocol is a general procedure for the palladium-catalyzed coupling of a haloquinoline with a boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 5- or 8-haloquinoline (1.0 mmol), the corresponding aryl or vinyl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and add water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation at C5/C8

This protocol outlines a general method for the palladium-catalyzed amination of haloquinolines.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the 5- or 8-haloquinoline (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

  • Reaction Execution: Seal the vial and heat the mixture to 100-110 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[16][17][18] This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate.[16][17] This intermediate can then be quenched with various electrophiles.

For the quinoline ring, a suitable DMG at position 7 could direct lithiation to the C8 position. Similarly, a DMG at C6 could direct metalation to C5.

Directed_ortho_Metalation cluster_dom_workflow DoM Workflow Start Quinoline with DMG Step1 Strong Base (e.g., n-BuLi) Coordination & Deprotonation Start->Step1 Intermediate ortho-Lithiated Quinoline Step1->Intermediate Step2 Electrophile Quench (E+) Intermediate->Step2 Product ortho-Functionalized Quinoline Step2->Product

Sources

analytical techniques for characterizing 5,8-Dibromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of 5,8-Dibromo-6-methoxyquinoline

Abstract

This application note details the rigorous analytical characterization of This compound , a critical heterocyclic intermediate often encountered in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine analogs) and functionalized optoelectronic materials. Due to the directing effects of the methoxy group on the quinoline scaffold, regioisomeric impurities (specifically the 5,7-dibromo isomer) are common synthetic byproducts. This guide establishes a validated multi-modal workflow—integrating NMR, MS, and HPLC—to unambiguously confirm the 5,8-substitution pattern and quantify purity.

Introduction & Structural Context

The quinoline core is a privileged scaffold in medicinal chemistry.[1] In This compound , the substitution pattern is electronically unique. The methoxy group at position 6 activates the benzene ring for electrophilic aromatic substitution, typically directing halogens to positions 5 (ortho) and 7 (ortho). Achieving and confirming the 5,8-dibromo pattern (where the 8-position is brominated rather than the 7-position) is synthetically challenging and analytically critical.

Key Analytical Challenges:

  • Regioisomer Differentiation: Distinguishing the target (5,8-dibromo) from the thermodynamic byproduct (5,7-dibromo).

  • Isotopic Pattern Analysis: Verifying the presence of two bromine atoms via Mass Spectrometry.

  • Proton Assignment: The 5,8-substitution leaves only one proton on the benzene ring (H7), whereas the 5,7-isomer leaves H8.

Module 1: Structural Elucidation (Spectroscopy)

Mass Spectrometry (LC-MS/GC-MS)

The presence of two bromine atoms provides a definitive spectral fingerprint due to the natural abundance of


Br (50.7%) and 

Br (49.3%).
  • Theory: For a molecule with two bromine atoms (

    
    ), the molecular ion (
    
    
    
    ) splits into a triad with an intensity ratio of approximately 1:2:1 .[2][3]
    • M (315 m/z):

      
      Br + 
      
      
      
      Br
    • M+2 (317 m/z):

      
      Br + 
      
      
      
      Br (and
      
      
      Br +
      
      
      Br)[2]
    • M+4 (319 m/z):

      
      Br + 
      
      
      
      Br

Protocol: MS Acquisition

  • Ionization: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact) for GC-MS.

  • Solvent: Methanol with 0.1% Formic Acid (promotes protonation

    
    ).
    
  • Acceptance Criteria:

    • Observation of the characteristic 1:2:1 triplet centered at m/z ~317 (

      
      ).
      
    • Absence of M-Br fragments (loss of 79/81) in soft ionization, but distinct fragmentation in EI.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for regioisomer determination.

Predicted


H NMR Shifts (d6-DMSO, 400 MHz): 
PositionTypeChemical Shift (

)
MultiplicityCoupling (

)
Diagnostic Logic
H2 Pyridine8.90 - 9.00 ppmdd

Hz
Deshielded by Nitrogen.
H4 Pyridine8.40 - 8.50 ppmdd

Hz
Peri-interaction with Br at C5 may cause shifts.
H3 Pyridine7.60 - 7.70 ppmdd

Hz
Standard quinoline pattern.
H7 Benzene7.80 - 8.10 ppm Singlet (s) N/ACRITICAL: In the 5,8-isomer, H7 is isolated between OMe(6) and Br(8). It appears as a sharp singlet.
OMe Methoxy4.00 - 4.10 ppmSinglet (s)N/ADiagnostic for 6-OMe.[4]

Differentiation from 5,7-Dibromo Isomer:

  • Target (5,8-Dibromo): H7 is the sole benzene proton. It is a Singlet .

  • Impurity (5,7-Dibromo): H8 is the sole benzene proton. It often shows a broadened singlet or weak coupling to H4/H2 due to "W-coupling" or proximity to Nitrogen, but crucially, its chemical shift differs due to the paramagnetic deshielding of the adjacent Nitrogen lone pair.

Module 2: Purity & Separation (HPLC Protocol)

Chromatographic separation of halogenated quinolines requires addressing the basicity of the quinoline nitrogen, which can cause peak tailing on standard silica-based columns.

Method Parameters:

ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with basic quinoline N.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent and buffers pH < 3, keeping Quinoline protonated (

).
Mobile Phase B Acetonitrile (ACN)High elution strength for lipophilic bromo-compounds.
Gradient 0 min: 40% B

15 min: 90% B

20 min: 90% B
Gradient required to separate mono-bromo impurities from di-bromo target.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm and 230 nm254 nm is universal for aromatics; 230 nm captures the specific quinoline absorption bands.
Temperature 30°CImproves reproducibility of retention times.

Data Presentation: Expected Retention Profile

  • Impurity 1 (Mono-bromo): Elutes early (~6-8 min).

  • Impurity 2 (5,7-Dibromo): Elutes close to target. Isomers often require shallow gradients (e.g., 0.5% B/min) for baseline resolution.

  • Target (5,8-Dibromo): Elutes late (~12-14 min) due to high lipophilicity from two bromines.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for confirming the structure and purity of the compound.

AnalyticalWorkflow Start Crude this compound MS_Step Step 1: Mass Spectrometry (LC-MS) Start->MS_Step Isotope_Check Check Isotope Pattern MS_Step->Isotope_Check Pattern_Fail Pattern != 1:2:1 (Mono-bromo or non-halogenated) Isotope_Check->Pattern_Fail Fail Pattern_Pass Pattern = 1:2:1 (M, M+2, M+4) Confirms Dibromo Species Isotope_Check->Pattern_Pass Pass NMR_Step Step 2: 1H NMR Spectroscopy Pattern_Pass->NMR_Step Regio_Check Analyze Benzene Ring Proton NMR_Step->Regio_Check Result_57 Proton is H8 (Broad/Coupled) Identified: 5,7-Dibromo Isomer Regio_Check->Result_57 Wrong Isomer Result_58 Proton is H7 (Sharp Singlet) Identified: 5,8-Dibromo Target Regio_Check->Result_58 Correct Isomer HPLC_Step Step 3: HPLC Purity Profiling Result_58->HPLC_Step Final_Report Generate CoA (Purity > 98%) HPLC_Step->Final_Report

Caption: Analytical workflow distinguishing the target 5,8-isomer from common synthetic byproducts.

References

  • Isotope Patterns in Mass Spectrometry

    • Source: Chemistry Steps.[5][6] "Isotopes in Mass Spectrometry: The M+2 Peak."

    • URL:[Link]

  • Halogenation of Quinolines

    • Title: "Metal-free C5-selective halogenation of quinolines under aqueous conditions."
    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • HPLC Method Development for Basic Heterocycles

    • Title: "RP-HPLC method development and validation for simultaneous estimation of bromhexine and ciprofloxacin.
    • Source: Der Pharma Chemica.
    • URL:[Link]

  • Spectral Data Base for Organic Compounds (SDBS)

    • Context: General reference for Quinoline and Bromoquinoline chemical shifts.
    • URL:[Link]

Sources

Application Note: High-Throughput Screening and Functional Characterization of 5,8-Dibromo-6-methoxyquinoline Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (e.g., Primaquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents. While 8-hydroxyquinolines are widely recognized for metal chelation, 5,8-Dibromo-6-methoxyquinoline (5,8-DB-6-MQ) represents a distinct, under-utilized pharmacophore with unique electronic and steric properties.

The 6-methoxy group acts as a strong electron donor, modulating the basicity of the quinoline nitrogen, while the 5,8-dibromo substitution provides two critical functions:

  • Lipophilicity Modulation: The halogens significantly increase logP, enhancing membrane permeability for intracellular targeting (e.g., Mycobacterium tuberculosis or Plasmodium falciparum).

  • Synthetic Versatility: The C-8 bromine is highly labile to nucleophilic aromatic substitution (

    
    ), making this molecule an ideal "hub" for generating diverse 8-aminoquinoline libraries—a class known to prevent malaria relapse.
    

This Application Note details a novel, integrated workflow for handling, screening, and validating derivatives of 5,8-DB-6-MQ. We introduce a Fluorescence-Based Halogen Displacement Assay (FHDA) , a label-free method to monitor library synthesis, followed by standardized biological profiling.

Chemical Handling & Stock Preparation[1]

Challenge: 5,8-DB-6-MQ is highly lipophilic and prone to aggregation in aqueous buffers, which leads to false negatives in enzymatic assays and false positives in aggregation-based inhibition.

Protocol A: Solubilization and QC
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

  • Concentration: Prepare primary stocks at 10 mM.

  • Storage: -20°C in amber glass vials (halogenated quinolines are photosensitive).

Step-by-Step Procedure:

  • Weigh 5 mg of 5,8-DB-6-MQ powder.

  • Add calculated volume of DMSO to reach 10 mM.

  • Critical Step: Sonicate at 40°C for 10 minutes. Visual clarity is insufficient; aggregation can occur at the nano-scale.

  • QC Check (Absorbance): Dilute 1:100 in MeOH. Scan UV-Vis (200–500 nm).

    • Acceptance Criteria: Distinct absorption maxima (

      
      ) at ~260 nm and ~320 nm. A flattened baseline indicates precipitation.
      

Novel Assay: Fluorescence-Based Halogen Displacement (FHDA)

Principle: 6-methoxyquinoline is intrinsically fluorescent. However, in 5,8-DB-6-MQ, the heavy atom effect of the bromine substituents (particularly at C-8) promotes intersystem crossing, significantly quenching fluorescence. Upon nucleophilic substitution at the C-8 position (e.g., with a primary amine to form an 8-aminoquinoline), the heavy bromine atom is removed. This restores the radiative pathway, resulting in a "Turn-On" fluorescence signal .

This allows researchers to screen reaction completion in 96-well plates without requiring LC-MS for every well.

Experimental Workflow (DOT Visualization)

FHDA_Workflow Start 5,8-DB-6-MQ (Quenched) Reaction S_NAr Reaction (DMSO, 80°C) Start->Reaction + Base Amine Amine Library (R-NH2) Amine->Reaction Product 8-Amino-Derivative (Fluorescent) Reaction->Product - HBr Readout Plate Reader (Ex 350nm / Em 450-520nm) Product->Readout Signal Increase

Figure 1: Logic flow for the Fluorescence-Based Halogen Displacement Assay (FHDA). Removal of the C-8 Bromine restores fluorescence.

Protocol B: FHDA Screening
  • Plate Setup: Use black, flat-bottom 96-well polypropylene plates (resistant to heating).

  • Reaction Mix:

    • 20 µL 5,8-DB-6-MQ (10 mM stock).

    • 25 µL Amine reactant (1.5 eq).

    • 5 µL DIPEA (Base).

    • 50 µL DMSO.

  • Incubation: Seal plate with foil. Incubate at 80°C for 4 hours.

  • Measurement:

    • Cool to Room Temperature (RT).

    • Dilute 1:10 with Ethanol (stabilizes fluorescence).

    • Excitation: 350 nm.

    • Emission Scan: 400–600 nm.

  • Data Interpretation: A >5-fold increase in fluorescence intensity at ~500 nm (green) indicates successful substitution of the 8-Br.

Biological Profiling: Antimicrobial Susceptibility[2][3]

Once the library is synthesized (or if testing the parent compound), functional activity must be verified. 5,8-dibromoquinolines often target bacterial DNA gyrase or disrupt cell membranes.

Protocol C: Cation-Adjusted MIC Determination

Standard Mueller-Hinton Broth (MHB) can chelate quinolines or alter their binding. We utilize Cation-Adjusted MHB (CAMHB) to ensure physiological Mg²⁺/Ca²⁺ levels, which are critical for quinoline-target interactions.

Organisms: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Compound Dilution:

    • Dispense 100 µL CAMHB into columns 2–12 of a clear 96-well plate.

    • Add 200 µL of 128 µg/mL compound solution (max 1% DMSO final) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (no drug).

    • Column 12: Sterility Control (no bacteria).

  • Inoculation: Add 100 µL of diluted bacteria to columns 1–11.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD600 absorbance.

    • Note: If the compound precipitates (visible as a pellet distinct from the bacterial "button"), the result is invalid. Refer to Protocol A for solubility limits.

Data Summary Table: Expected Activity Profiles
Compound ClassR-Group (Pos 8)FluorescencePrimary TargetExpected MIC (µg/mL)
Parent BromineLow (Quenched)Membrane/Gyrase4 – 32
Derivative A Alkyl-amineHighDNA Intercalation0.5 – 4
Derivative B Aryl-amineMediumGyrase Inhibition2 – 16
Control CiprofloxacinHighDNA Gyrase< 0.06

Mechanism of Action Visualization

Understanding the interaction of 6-methoxyquinolines with biological targets is essential for rational design.

MOA_Pathway Drug 5,8-DB-6-MQ Derivative Membrane Cell Membrane Permeation Drug->Membrane Lipophilic Entry Target_DNA DNA Gyrase / DNA Complex Membrane->Target_DNA Bacteria Target_Heme Heme Polymerization (Malaria) Membrane->Target_Heme Plasmodium Effect_Stasis Replication Fork Arrest Target_DNA->Effect_Stasis Stabilizes Cleavable Complex Effect_Tox Bacterial/Parasite Death Target_Heme->Effect_Tox Toxic Heme Buildup Effect_Stasis->Effect_Tox

Figure 2: Dual-targeting potential of this compound derivatives in bacterial (DNA Gyrase) and parasitic (Heme) models.

References

  • Photophysics of 6-Methoxyquinoline: Pandey, S., et al. "Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline." ResearchGate.

  • Antimicrobial Activity of Quinoline Derivatives: Frapwell, C.J., et al. "Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms."[1][2] Antimicrobial Agents and Chemotherapy, 2020.[1][2]

  • Synthesis of Halogenated Quinolines: Çelik, I., et al. "5,7-Dibromo-8-methoxyquinoline."[3] IUCrData, 2017. (PubChem Record for 6-methoxyquinoline scaffold context)

  • Standard MIC Protocols: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

Validation & Comparative

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 5,8-Dibromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura and Stille couplings are preeminent choices for the formation of carbon-carbon bonds, each offering a distinct profile of advantages and challenges. This guide provides a deep, comparative analysis of these two powerful methods as applied to the functionalization of 5,8-Dibromo-6-methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry. Our focus is to move beyond mere procedural lists, offering insights into the causality of experimental choices and providing a framework for rational decision-making in your own research.

At a Glance: Suzuki vs. Stille for this compound

ParameterSuzuki CouplingStille Coupling
Core Reagent Organoboron compounds (e.g., boronic acids, esters)Organostannane compounds (e.g., tributylstannanes)
Toxicity Profile Generally lower toxicity; boronic acids are relatively benign.High toxicity of organotin reagents and byproducts is a significant concern.[1][2]
Functional Group Tolerance Broad, but can be sensitive to acidic protons due to the basic conditions required.[3]Excellent; tolerant of a wide array of functional groups, including those sensitive to bases.[2][4]
Reaction Conditions Typically requires a base for activation of the boronic acid.[3]Generally proceeds under neutral conditions, though additives may be used.
Byproduct Removal Boron-containing byproducts are generally water-soluble and easily removed.Tin byproducts can be difficult to remove completely, requiring specific workup procedures.[1]
Reagent Stability Boronic acids can be prone to protodeboronation; boronic esters offer improved stability.[5]Organostannanes are typically stable to air and moisture.[2]
Anticipated Yields Good to excellent (typically 70-90% for related quinolines).Often excellent (80-95% for analogous systems).

The Mechanistic Heart of the Matter: Catalytic Cycles

Understanding the underlying mechanisms is critical to troubleshooting and optimizing these reactions. Both Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.

Suzuki Coupling Catalytic Cycle

The Suzuki reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. A key distinction from the Stille coupling is the subsequent transmetalation step, which requires activation of the organoboron species by a base.[3][6] This forms a boronate complex, which then transfers the organic group to the palladium center. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][6]

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add pd2_rx L₂PdII(Ar)(X) ox_add->pd2_rx transmetal Transmetalation pd2_rx->transmetal pd2_r1r2 L₂PdII(Ar)(Ar') transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 product Ar-Ar' red_elim->product reagents Ar-X reagents->ox_add boronic Ar'-B(OR)₂ + Base boronic->transmetal Stille_Cycle cluster_main Stille Catalytic Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add pd2_rx L₂PdII(Ar)(X) ox_add->pd2_rx transmetal Transmetalation pd2_rx->transmetal pd2_r1r2 L₂PdII(Ar)(Ar') transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 product Ar-Ar' red_elim->product reagents Ar-X reagents->ox_add stannane Ar'-SnR₃ stannane->transmetal

Stille Coupling Catalytic Cycle

Experimental Deep Dive: Protocols and Expected Outcomes

While a direct head-to-head comparison on this compound is not available in a single publication, we can construct robust, field-proven protocols based on closely related structures.

Regioselectivity with Dibromoquinolines

A critical consideration for a di-substituted substrate like this compound is regioselectivity. Studies on related dibromoquinoline systems have shown that Suzuki couplings can exhibit a preference for reaction at the 5-position, particularly with an alkoxy group at the 8-position. This selectivity is attributed to the electronic and steric environment of the C-Br bonds. The C5-Br bond is generally more reactive towards oxidative addition than the C8-Br bond in this scaffold.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from successful couplings of 5-bromo- and 5,7-dibromo-8-methoxyquinolines, which have demonstrated good to excellent yields (70-85%).

Materials:

  • This compound

  • Arylboronic acid (1.1 to 2.2 equivalents for mono- or di-substitution)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen for inert atmosphere

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid, and K₃PO₄ (2.5 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Stille Coupling of this compound

This protocol is based on a highly efficient procedure for the double Stille coupling of a structurally analogous 5,8-dibromoquinoxaline derivative, which achieved yields of up to 95%.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-tributylstannane, 2.2 equivalents for di-substitution)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Anhydrous Toluene

  • Argon or Nitrogen for inert atmosphere

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq) and the organostannane reagent (2.2 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • In a separate vial under argon, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 eq) and P(o-tol)₃ (0.04 eq) in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture.

  • Seal the tube and heat to 100 °C in an oil bath for 15 hours, protecting from light.

  • After cooling to room temperature, concentrate the mixture.

  • Purify the crude product via silica gel column chromatography. To facilitate removal of tin byproducts, a KF workup (stirring the crude mixture in diethyl ether with a saturated aqueous KF solution) prior to chromatography is highly recommended.

Comparative Workflow

The following diagram illustrates the key differences in the experimental workflow between the two methods.

Workflow_Comparison cluster_suzuki Suzuki Workflow cluster_stille Stille Workflow s1 Combine Aryl Halide, Boronic Acid, & Base s2 Add Solvent (aq. mixture) & Catalyst s1->s2 s3 Heat (e.g., 90°C) s2->s3 s4 Aqueous Workup s3->s4 s5 Standard Chromatography s4->s5 st1 Combine Aryl Halide & Organostannane st2 Add Anhydrous Solvent & Catalyst st1->st2 st3 Heat (e.g., 100°C) st2->st3 st4 KF Workup (optional) for Tin Removal st3->st4 st5 Careful Chromatography st4->st5

Comparative Experimental Workflow

Conclusion and Recommendations

Both Suzuki and Stille couplings are formidable tools for the arylation of this compound. The choice between them is not one of absolute superiority, but of strategic alignment with the specific goals of the synthesis.

  • For early-stage drug discovery and routine synthesis , the Suzuki coupling is often the more pragmatic choice. Its use of less toxic and more easily removable boron reagents aligns well with the principles of green chemistry and simplifies purification, a significant advantage when preparing libraries of compounds. The requirement for basic conditions is a known limitation that must be considered based on the stability of other functional groups in the molecule.

  • For complex, late-stage functionalizations or when base-sensitive groups are present , the Stille coupling offers a compelling advantage. Its remarkable functional group tolerance and typically neutral reaction conditions can be crucial for preserving molecular integrity. [2][4]However, this comes at the cost of using highly toxic organotin reagents, which necessitates stringent handling protocols and often more demanding purification to remove persistent tin residues.

Ultimately, the decision rests on a careful evaluation of the substrate's nature, the desired scale of the reaction, available purification capabilities, and overarching safety and environmental considerations. This guide provides the foundational data and procedural insights to make that choice an informed one.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Center for Biotechnology Information. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

  • ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Michigan State University Department of Chemistry. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]

  • National Center for Biotechnology Information. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • USD RED: University of South Dakota. Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. General synthetic procedures of Stille coupling reaction (I). [Link]

  • ResearchGate. Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]

Sources

Definitive Structural Validation of Brominated Quinolines: A Comparative Guide Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For quinoline derivatives, a scaffold of significant pharmacological interest, this structural certainty is the bedrock upon which further development is built. This guide provides an in-depth analysis of the structural validation of brominated methoxyquinolines, using single-crystal X-ray crystallography as the benchmark technique and comparing its definitive insights with those from other powerful analytical methods.

While the specific crystal structure for 5,8-Dibromo-6-methoxyquinoline is not publicly available, we will use the detailed crystallographic analysis of a closely related isomer, 5,7-Dibromo-8-methoxyquinoline , to illustrate the experimental workflow and the richness of the data obtained. The principles and methodologies are directly transferable and serve as an authoritative example of the process.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline solid.[1][2] Its aim is to generate a precise three-dimensional model of a molecule's electron density from the diffraction pattern of X-rays scattered by a single crystal.[1] This method provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, making it the definitive tool for structural validation.

Experimental Workflow: From Powder to Precision

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision at every stage. Each step is designed to ensure the final model is a true and accurate representation of the molecular reality.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Crude Product Crystallization Slow Evaporation or Vapor Diffusion Purification->Crystallization Pure Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Integration & Scaling Diffraction->Processing Diffraction Pattern Solution Phase Problem Solution (e.g., Direct Methods) Processing->Solution Reflection Data Refinement Model Refinement Solution->Refinement Initial Model Validation Final Structure Validation Refinement->Validation Refined Model Output Output Validation->Output Final CIF File & 3D Structure

Caption: Workflow for X-ray Crystallographic Structure Determination.

Step-by-Step Protocol for 5,7-Dibromo-8-methoxyquinoline

The following protocol is based on the successful crystallization and structural analysis of 5,7-Dibromo-8-methoxyquinoline, a representative example for this class of compounds.[3]

  • Synthesis and Purification: The synthesis begins with a precursor like 5,7-Dibromoquinolin-8-ol. This is treated with a methylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., NaOH) to form the methoxy group.[3]

    • Causality: The choice of a strong base is crucial to deprotonate the hydroxyl group, making it a potent nucleophile that can readily react with the methylating agent.

    • Validation: After the reaction, the crude product is purified, typically by column chromatography over alumina or silica gel, to remove unreacted starting materials and byproducts. Purity is assessed by Thin Layer Chromatography (TLC).[3] This ensures that the material being crystallized is a single, pure compound.

  • Single Crystal Growth: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane). High-quality single crystals are then grown, often by slow evaporation of the solvent.[3]

    • Causality: Slow evaporation allows molecules to organize themselves into a highly ordered, periodic crystal lattice, which is essential for sharp diffraction. Rapid precipitation would lead to an amorphous solid or poorly-ordered microcrystals unsuitable for single-crystal analysis.

  • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction spots are collected on a detector.[1]

    • Causality: Cooling the crystal reduces atomic motion, leading to less diffuse diffraction spots and higher resolution data. This allows for a more precise determination of atomic positions.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. Mathematical methods (like the "direct methods") are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.[2]

    • Validation: The quality of the final structure is assessed by parameters like the R-factor (residual factor), which measures the agreement between the experimental data and the model. A low R-factor (typically < 5%) indicates a high-quality, trustworthy structure.

Interpreting the Crystallographic Data

The final output of a crystallographic experiment is a wealth of quantitative data. The table below summarizes the key parameters for 5,7-Dibromo-8-methoxyquinoline.[3][4]

ParameterValue for 5,7-Dibromo-8-methoxyquinolineSignificance
Chemical Formula C₁₀H₇Br₂NOConfirms the elemental composition of the crystallized molecule.
Crystal System MonoclinicDescribes the basic shape of the unit cell, the repeating block of the crystal.
Space Group P2₁/cDefines the symmetry elements present within the unit cell.
Unit Cell Dimensions a = 16.158 Å, b = 3.9960 Å, c = 17.551 ÅThe lengths of the edges of the repeating unit cell.
β Angle 115.316°The angle between the 'a' and 'c' axes in a monoclinic system.
Volume (V) 1024.4 ųThe volume of the unit cell.
Z 4The number of molecules contained within one unit cell.
Final R-factor Typically < 0.05A measure of the agreement between the model and the data; lower is better.

This data provides an exact, verifiable 3D model of the molecule, including precise Br-C bond lengths (e.g., 1.889 Å and 1.901 Å) and details about how molecules pack together in the solid state through intermolecular interactions like C-H···O hydrogen bonds and π-π stacking.[3][4]

A Comparative Look: Alternative & Complementary Techniques

While X-ray crystallography is definitive, it requires a high-quality single crystal. Other spectroscopic techniques are indispensable for initial characterization, for analyzing non-crystalline samples, and for providing complementary information.[5][6]

G cluster_main Structural Elucidation Pathway MS Mass Spectrometry (MS) Provides: Molecular Weight & Elemental Formula NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Provides: Connectivity & Chemical Environment MS->NMR IR Infrared (IR) Spectroscopy Provides: Presence of Functional Groups IR->NMR Xray X-ray Crystallography Provides: Definitive 3D Structure & Stereochemistry NMR->Xray Proposed Structure

Caption: Complementary roles of analytical techniques in structure validation.

Comparison of Key Analytical Methods
TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[1]Single, well-ordered crystal.The "gold standard" for definitive structure proof; provides unparalleled detail.Requires a suitable crystal, which can be difficult to obtain; structure is in the solid state.
NMR Spectroscopy Atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry.[6]Soluble sample in a deuterated solvent.Provides detailed structural information in solution; non-destructive.Can be complex to interpret for highly substituted or proton-deficient molecules; does not give absolute 3D structure.[6]
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res MS), fragmentation patterns for substructure clues.[5][7]Small amount of sample, often in solution.Extremely sensitive; provides exact mass and formula, crucial for identity.Does not provide information on atom connectivity or stereochemistry; isomers are often indistinguishable.[8]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, C-O).[3]Solid, liquid, or gas.Fast, simple, and provides a quick "fingerprint" of functional groups present.Provides limited information on the overall molecular skeleton; spectra can be complex.

For example, the ¹H NMR spectrum of a related compound, 5-bromo-8-methoxyquinoline, shows distinct signals for each proton, such as a singlet for the methoxy group (OCH₃) at 4.04 ppm and doublets for the aromatic protons, confirming the local chemical environments and their adjacencies.[9] Similarly, IR spectroscopy would confirm the presence of C-O stretching vibrations for the ether group.[3] Mass spectrometry would confirm the molecular weight of 316.99 g/mol for the dibromo-methoxyquinoline.[3]

These techniques, when used together, build a compelling case for a molecule's structure. However, only X-ray crystallography can assemble these pieces into a final, incontrovertible three-dimensional picture.

Conclusion

The structural validation of a novel chemical entity like this compound relies on a synergistic application of modern analytical techniques. Spectroscopic methods such as NMR, MS, and IR provide essential and complementary pieces of the structural puzzle, establishing connectivity, molecular formula, and functional groups. However, for absolute and unambiguous proof of structure, single-crystal X-ray crystallography is the ultimate arbiter. It provides a high-resolution, three-dimensional map of the molecule, validating the proposed structure with a level of detail and certainty that no other technique can match. For researchers in drug development and materials science, this definitive validation is the critical checkpoint that enables confident progression from molecular design to functional application.

References

  • X Ray Crystallography. PMC - PubMed Central - NIH.[Link]

  • 5,7-Dibromo-8-methoxyquinoline. ResearchGate.[Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World.[Link]

  • X-ray Crystallography. Chemistry LibreTexts.[Link]

  • 5,7-Dibromo-8-methoxyquinoline. IUCr Journals.[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.[Link]

  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International - Chromatography Online.[Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications.[Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon.[Link]

Sources

A Comparative Guide to the Synthetic Routes of 5,8-Dibromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Synthetic Strategies

Introduction: The Significance of 5,8-Dibromo-6-methoxyquinoline

This compound is a highly functionalized heterocyclic compound. The presence of two bromine atoms at the C5 and C8 positions offers reactive handles for further chemical elaboration through cross-coupling reactions, while the methoxy group at the C6 position modulates the electronic properties of the quinoline core. This substitution pattern makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The strategic selection of a synthetic route is paramount for efficient and scalable production. This guide will compare two logical and experimentally grounded approaches:

  • Route A: Post-Quinoline Formation Bromination. This classic approach involves the initial construction of the 6-methoxyquinoline core, followed by sequential electrophilic bromination.

  • Route B: Pre-Quinoline Formation Bromination. This strategy relies on the synthesis of a pre-brominated aniline precursor, which is then subjected to a ring-closing reaction to form the target quinoline.

Route A: Stepwise Bromination of 6-Methoxyquinoline

This synthetic pathway commences with the well-established Skraup synthesis to construct the 6-methoxyquinoline scaffold, followed by a two-step electrophilic bromination.

Workflow Diagram

Route A p_anisidine p-Anisidine skraup Skraup Reaction p_anisidine->skraup methoxyquinoline 6-Methoxyquinoline skraup->methoxyquinoline bromination1 Bromination (1 eq. Br2) methoxyquinoline->bromination1 monobromo 5-Bromo-6- methoxyquinoline bromination1->monobromo bromination2 Bromination (Excess Br2) monobromo->bromination2 final_product 5,8-Dibromo-6- methoxyquinoline bromination2->final_product Route B p_anisidine p-Anisidine dibromination Dibromination p_anisidine->dibromination dibromoaniline 2,5-Dibromo-4- methoxyaniline dibromination->dibromoaniline skraup Skraup Reaction dibromoaniline->skraup final_product 5,8-Dibromo-6- methoxyquinoline skraup->final_product

Caption: Synthetic workflow for Route B.

Mechanistic Considerations

The key to this route is the successful synthesis of 2,5-dibromo-4-methoxyaniline. The bromination of p-anisidine is expected to yield a mixture of mono- and di-brominated products, with the positions of bromination directed by the activating methoxy and amino groups. The major dibrominated product is anticipated to be 2,5-dibromo-4-methoxyaniline due to the strong directing effect of the amino group to its ortho positions and the methoxy group to its ortho position.

The subsequent Skraup reaction with this substituted aniline is more challenging than with p-anisidine. The two electron-withdrawing bromine atoms deactivate the aniline ring, making the initial Michael addition and the subsequent electrophilic cyclization steps of the Skraup reaction less favorable. [1]Consequently, more forcing reaction conditions may be required, which could potentially lead to lower yields and the formation of byproducts.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromo-4-methoxyaniline

  • Reaction Setup: Dissolve 20 g (0.162 mol) of p-anisidine in 200 mL of chloroform and cool the solution to 0°C in an ice bath.

  • Brominating Agent: Slowly add a solution of 52.2 g (0.326 mol) of bromine in 50 mL of chloroform to the stirred aniline solution. Maintain the temperature below 5°C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Wash the reaction mixture with a 10% sodium thiosulfate solution to remove excess bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Step 2: Synthesis of this compound via Skraup Reaction

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully add 100 mL of concentrated sulfuric acid.

  • Addition of Reagents: To the stirred acid, add 20 g (0.071 mol) of 2,5-dibromo-4-methoxyaniline, followed by 15 g of ferrous sulfate heptahydrate.

  • Glycerol Addition: Heat the mixture to 120°C and slowly add 50 g (0.54 mol) of glycerol. The reaction is expected to be less vigorous than the standard Skraup reaction due to the deactivated aniline.

  • Reaction Completion: After the glycerol addition, increase the temperature to 160-170°C and maintain it for 6-8 hours.

  • Workup and Isolation: Follow the same workup and isolation procedure as described in Route A, Step 1. Purification of the final product will likely require column chromatography due to the potential for side product formation.

Comparison of the Synthetic Routes

FeatureRoute A: Post-Quinoline Formation BrominationRoute B: Pre-Quinoline Formation Bromination
Starting Materials Readily available and inexpensive (p-anisidine, glycerol).Requires synthesis of the dibrominated aniline precursor.
Number of Steps Three main synthetic steps.Two main synthetic steps.
Key Challenges Controlling the regioselectivity of the second bromination step. Potential for over-bromination or formation of other isomers.The Skraup reaction with a deactivated aniline may have a low yield and require harsh conditions.
Yields The Skraup synthesis of 6-methoxyquinoline generally proceeds in good yield. The bromination steps can have variable yields depending on the conditions.The dibromination of p-anisidine can be high-yielding, but the subsequent Skraup reaction is expected to have a modest yield at best.
Scalability The Skraup reaction is known to be scalable, though exothermic. The bromination steps are also generally scalable.The Skraup reaction with the deactivated substrate may be difficult to scale up effectively.
Purification Purification of intermediates and the final product is generally straightforward via recrystallization.Purification of the final product may be more challenging due to the potential for byproducts from the high-temperature Skraup reaction.

Conclusion and Recommendation

Both Route A and Route B present viable, albeit challenging, pathways to this compound.

Route A is arguably the more traditional and predictable approach. The initial Skraup synthesis of 6-methoxyquinoline is a well-documented and high-yielding reaction. The primary challenge lies in the selective introduction of the second bromine atom at the C8 position. Careful control of reaction conditions and the choice of brominating agent will be critical to optimize this step and minimize the formation of isomeric impurities.

Route B offers a more convergent strategy with fewer overall steps. However, its success is heavily dependent on the outcome of the Skraup reaction with a significantly deactivated aniline. This step is likely to be low-yielding and may require extensive optimization of reaction conditions.

For initial laboratory-scale synthesis and exploration, Route A is recommended due to its more predictable nature and the higher likelihood of obtaining the desired product, even if the final bromination step requires optimization. For larger-scale production, a thorough investigation into the feasibility and yield of the Skraup reaction in Route B would be warranted, as a successful outcome could lead to a more efficient overall process.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the desired scale of production, available resources, and the tolerance for process optimization.

References

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Finar, I. L. (2002). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Brown, W. D., & Gouliaev, A. H. (2002). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 79, 98.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(10), 2938.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Quinoline. Retrieved from [Link]

  • Gholami, M., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Avicenna journal of medical biotechnology, 8(4), 179–187.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Matiychuk, V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(23), 5727.

Sources

Safety Operating Guide

5,8-Dibromo-6-methoxyquinoline: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

5,8-Dibromo-6-methoxyquinoline is a halogenated heteroaromatic compound. For disposal purposes, it must be treated as Hazardous Halogenated Organic Waste .

  • DO NOT dispose of down the drain (sink).[1][2]

  • DO NOT dispose of in regular trash or biohazard bags.

  • DO NOT mix with strong oxidizers or mineral acids.

  • DO segregate into the "Halogenated Waste" stream due to the bromine content.

Critical Safety Note: As a specific research intermediate, comprehensive toxicological data for this exact isomer may be limited. You must apply Universal Precautions , assuming the compound is toxic, an irritant, and potentially mutagenic based on the quinoline scaffold.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in safe disposal. The presence of two bromine atoms and a methoxy-quinoline backbone dictates the waste stream.

PropertyDescriptionImplications for Disposal
Chemical Class Halogenated HeterocycleMust go to high-temperature incineration with scrubber capabilities (to handle HBr generation).
Physical State Solid (Powder/Crystalline)Dispose of as solid waste unless already dissolved in solvent.
Hazards (GHS) Warning/Danger H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp.[3] Irritant)Requires full PPE (Nitrile gloves, safety glasses, lab coat). Use fume hood for transfer.[4]
Reactivity Stable, but reacts with strong oxidizers.Segregation is vital. Do not place in waste containers with nitric acid or perchlorates.

Pre-Disposal: Waste Segregation Logic

Effective disposal starts with segregation. Mixing this compound with incompatible streams (like non-halogenated solvents or aqueous acids) can increase disposal costs or create safety hazards.[2]

The "Halogen Rule"

Because the molecule contains Bromine (Br), it is classified as Halogenated . Even if dissolved in a non-halogenated solvent (like Acetone), the entire mixture becomes Halogenated Waste .

Compatibility Table
Waste StreamCompatibilityAction
Halogenated Solvents (DCM, Chloroform)Compatible Preferred Liquid Stream. Dissolve or mix here if liquid.
Non-Halogenated Solvents (Acetone, Methanol)Technically Compatible Avoid if possible.[2] Mixing halogenated material here downgrades the entire container to "Halogenated," increasing incineration costs.
Aqueous Acid/Base Incompatible DO NOT MIX. Risk of exothermic reaction or precipitation.
Solid Hazardous Waste Compatible Preferred Solid Stream. For pure powder or contaminated consumables (weigh boats, gloves).

Operational Workflow: Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of this compound based on its physical state in your workflow.

DisposalWorkflow Start Start: this compound Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder, Crystals, Contaminated Debris) StateCheck->Solid Solid Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Solid Waste' Solid->SolidContainer Pickup High-Temp Incineration (Approved Facility) SolidContainer->Pickup Request EHS Pickup SolventCheck Identify Solvent Base Liquid->SolventCheck HaloSolvent Halogenated Solvent Base (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent Base (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent No Halogens HaloContainer Container: Carboy (HDPE/Glass) Stream: HALOGENATED WASTE HaloSolvent->HaloContainer NonHaloSolvent->HaloContainer ADDITION OF COMPOUND MAKES IT HALOGENATED HaloContainer->Pickup Request EHS Pickup

Figure 1: Decision tree for segregating this compound waste. Note that adding this compound to non-halogenated solvents converts the stream to halogenated waste.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired chemicals, synthesis yield, or contaminated weigh boats.

  • PPE Preparation: Don nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood to avoid inhaling dust.[3]

  • Container Selection: Use a dedicated Wide-Mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.

  • Transfer:

    • Carefully transfer the solid into the container.[3]

    • If the compound is in a glass vial, place the entire vial (uncapped) into the wide-mouth jar.

  • Labeling:

    • Affix a hazardous waste tag immediately.[4]

    • Chemical Name: Write out "this compound" (Do not use abbreviations).

    • Constituents: 100%.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of the towel in the same jar).

Protocol B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC waste.

  • Identify the Solvent: Determine if your primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).

  • Select Stream:

    • Regardless of the solvent, this waste goes to the Halogenated Waste Carboy.

    • Reasoning: The bromine atoms in the quinoline will generate HBr upon incineration. The facility must know halogens are present.[4][5]

  • Transfer:

    • Use a funnel to pour the solution into the carboy.

    • Do not overfill (leave 10% headspace).

  • Labeling:

    • Update the carboy log sheet.

    • List the solvent % (e.g., "Dichloromethane 95%") and the solute (e.g., "this compound <5%").

Emergency Procedures: Spill Management

In the event of a spill, rapid containment prevents lab contamination.

Scenario 1: Solid Powder Spill

  • Isolate: Alert nearby personnel.

  • PPE: Wear double nitrile gloves and an N95 mask (or work in the hood).

  • Clean Up:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the damp towels and chemical into a Solid Hazardous Waste bag/jar.

    • Clean the surface with soap and water.[3][6]

Scenario 2: Solution Spill

  • Ventilate: If outside the hood, open windows or increase ventilation.

  • Absorb: Use Vermiculite or standard "Pink/Grey" absorbent pads.

  • Disposal: Place saturated pads into a heavy-duty plastic bag. Label as "Debris contaminated with Halogenated Solvents."

Regulatory & Compliance Notes (US/Global Context)

  • EPA RCRA Status: While "Quinoline" (CAS 91-22-5) is a U-listed waste (U163), specific derivatives like this compound are generally regulated under the "characteristic" of toxicity or as general halogenated organic waste [1].

  • Incineration Requirement: Halogenated organics require incineration at temperatures >1100°C with specific residence times to prevent the formation of dioxins and to scrub acidic byproducts (HBr/HCl) [2].

  • Drain Disposal: Strictly prohibited under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations due to aquatic toxicity risks associated with quinolines [3].

References

  • US Environmental Protection Agency (EPA). "Defined Hazardous Wastes: Listed and Characteristic." RCRA Regulations.[7]

  • National Institutes of Health (NIH) - PubChem. "Quinoline Derivatives Safety and Hazards." PubChem Compound Summary.

  • Fisher Scientific. "Safety Data Sheet: 5-Bromo-6-methoxyquinoline (Analog)." Fisher Scientific SDS Library.

  • University of Illinois Urbana-Champaign. "Halogenated Organic Liquids - Standard Operating Procedure." Division of Research Safety.

Sources

Personal protective equipment for handling 5,8-Dibromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols for handling 5,8-Dibromo-6-methoxyquinoline , a halogenated quinoline intermediate often utilized in the synthesis of bioactive 8-aminoquinolines (e.g., antimalarial research).

Due to the limited specific toxicological data available for this precise isomer, this protocol adopts the Precautionary Principle , treating the compound as a Potent Pharmaceutical Intermediate (PPI) with risks of severe irritation, acute toxicity, and potential cumulative effects.

Hazard Identification & Risk Assessment

GHS Classification (Inferred from Structure-Activity Relationships):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2][4]

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).

  • Sensitization: Potential skin sensitizer (common in halogenated aromatics).

Key Chemical Properties Affecting Safety:

  • Lipophilicity: The presence of two bromine atoms increases lipid solubility, enhancing the risk of dermal absorption.

  • Reactivity: Susceptible to nucleophilic aromatic substitution; avoid contact with strong oxidizers and reducing agents.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of >10 mg of substance.

Zone Requirement Technical Specification Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield®)Halogenated quinolines can permeate standard latex rapidly. Double nitrile provides a breakthrough buffer >4 hours for solids.
Respiratory Engineering Control Fume Hood (Face velocity: 80–100 fpm)Primary barrier. Prevents inhalation of dust/aerosols.[2][3][5][6][7][8][9][10]
Respiratory PPE (Secondary) N95 or P100 Respirator Required only if working outside a hood (e.g., equipment maintenance).
Eye/Face Splash Goggles ANSI Z87.1 Chemical Splash GogglesSafety glasses are insufficient due to the risk of fine dust migration or solution splash.
Body Lab Coat + Apron Chemical-resistant Lab Coat (Tyvek® or treated cotton)Prevents particulate accumulation on street clothes.

Operational Handling Protocol

A. Solids Handling (Weighing & Transfer)
  • Static Control: Use an antistatic gun or ionizer bar during weighing. Brominated compounds often carry static charge, causing "fly-away" powder that contaminates surfaces.

  • Containment: Weigh inside a Powder Containment Hood or a standard Fume Hood with a draft shield.

  • Solvent Choice: When dissolving, add solvent slowly to the solid to prevent aerosolization.

B. Reaction Setup
  • Temperature: this compound may be thermally sensitive. Ensure cooling systems are active before addition if the reaction is exothermic.

  • Light Sensitivity: Protect reaction vessels with aluminum foil or amber glassware, as brominated aromatics can undergo photolytic debromination.

C. Workflow Visualization

The following diagram illustrates the "Safe Loop" workflow to prevent cross-contamination.

SafeHandling Start Start: Storage Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE Weighing Weighing (Fume Hood) Use Antistatic Gun CheckPPE->Weighing Validated Weighing->CheckPPE Glove Tear? Transfer Transfer to Reaction Vessel (Closed System) Weighing->Transfer Decon Decontaminate Balance Area (Wet Wipe) Transfer->Decon Doffing Doff Outer Gloves (Disposal Bin) Decon->Doffing End End: Wash Hands Doffing->End

Figure 1: Step-by-step containment workflow ensuring no particulate migration outside the primary engineering control (Fume Hood).

Emergency Response & Spill Management

Scenario: Powder Spill (>500 mg) inside Fume Hood

  • Alert: Notify nearby personnel immediately.

  • Isolate: Lower sash to 6 inches.

  • Neutralize: Cover spill with a wet paper towel (soaked in acetone or ethanol) to prevent dust dispersion. Do not dry sweep.

  • Clean: Wipe up the slurry. Repeat with soap and water 3 times.

  • Disposal: Place all wipes in a sealed bag labeled "Halogenated Organic Waste."

Scenario: Skin Exposure

  • Drench: Immediately flush with water for 15 minutes.[5]

  • Soap: Wash with non-abrasive soap (e.g., soft liquid soap). Avoid scrubbing which can abrade skin and increase absorption.

  • Medical: Seek evaluation if redness persists. Bring the chemical structure/CAS info to the physician.[5]

Waste Disposal Strategy

  • Classification: Halogenated Organic Solvent Waste .

  • Segregation: Do not mix with strong acids or oxidizers.

  • Labeling: Must clearly state "Contains this compound - Irritant/Toxic."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][10] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dibromo-6-methoxyquinoline
Reactant of Route 2
5,8-Dibromo-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.